molecular formula C5H13NO B1274142 1-Amino-2-methylbutan-2-ol CAS No. 51411-49-5

1-Amino-2-methylbutan-2-ol

Cat. No.: B1274142
CAS No.: 51411-49-5
M. Wt: 103.16 g/mol
InChI Key: LHYVEOGDJNQNEW-UHFFFAOYSA-N
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Description

1-Amino-2-methylbutan-2-ol, also known as 2-methyl-1-butanol or 2-methylbutanol, is an organic compound belonging to the class of alcohols. It is a colorless liquid that is used in a variety of industrial and laboratory applications. It is also used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals.

Scientific Research Applications

Biofuel Production

1-Amino-2-methylbutan-2-ol, or isobutanol, is recognized as a leading candidate for biofuel. A study highlighted the conversion of glucose to isobutanol through a modified amino acid pathway in Escherichia coli, focusing on engineering the pathway enzymes, ketol-acid reductoisomerase and alcohol dehydrogenase, to achieve anaerobic isobutanol production with 100% theoretical yield. This work demonstrates the potential of engineering cofactor dependence to overcome obstacles in biofuel commercialization (Bastian et al., 2011).

Proteolytic Enzyme Research

This compound is mentioned in the context of proteolytic enzyme (cathepsin D) research, where it was used in paper chromatography for separating dinitrophenyl (DNP) amino acids. This reflects its utility in biochemical research methodologies (Press, Porter, & Cebra, 1960).

Stereochemical Reactions

The compound plays a role in stereochemical reactions, as seen in a study where its treatment with sodium nitrite in aqueous perchloric acid produced various alcohol derivatives. This research sheds light on the reaction mechanisms and stereochemical implications in organic chemistry (Kirmse & Arold, 1970).

Chiral Synthesis

This compound is useful in the chiral synthesis of compounds, as demonstrated in the preparation of optically active pheromones. This highlights its application in the synthesis of bioactive molecules (Geresh et al., 1998).

Amino Acid Conversion

A study on the Ru-catalyzed hydrogenation–decarbonylation of amino acids into primary amines indicated the conversion of l-valine into isobutylamine, with this compound as a byproduct. This research contributes to understanding the conversion of renewable resources into valuable chemicals (Verduyckt et al., 2017).

Microbial Fermentation

The compound's synthesis in engineered microorganisms for pentanol isomer production, a class of chemicals with potential biofuel applications, was investigated. This demonstrates its role in advancing metabolic engineering for renewable energy sources (Cann & Liao, 2009).

Properties

IUPAC Name

1-amino-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(2,7)4-6/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYVEOGDJNQNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965728
Record name 1-Amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51411-49-5
Record name 1-Amino-2-methyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51411-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-methylbutan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-methylbutan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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